2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine and related compounds involves complex chemical reactions, including the formation of Pd(II) complexes with 2-chloro-6-benzylamino-9-isopropylpurine derivatives through reactions with PdCl2, indicating a method of synthesizing similar purine derivatives. These reactions are characterized by different configurations (cis and trans) depending on the recrystallization process from N,N'-dimethylformamide (DMF) (Trávníček, Szűčová, & Popa, 2007).
Molecular Structure Analysis
Structural and spectroscopic properties of derivatives, including 2-chloro-6-(3-bromobenzylamino)-9-isopropylpurine, have been explored through single crystal X-ray diffraction analysis, FT-IR, and Raman spectroscopy, alongside quantum chemical calculations. These studies reveal protonation at N7 of the purine ring, a non-typical protonation site, highlighting unique molecular features (Čajan & Trávníček, 2011).
Chemical Reactions and Properties
The synthesis of carba-analogues of myoseverin by regioselective cross-coupling reactions of 2,6-dichloro-9-isopropylpurine showcases the versatility in modifying purine compounds to enhance or introduce new biological activities. These reactions involve the use of organometallic reagents, highlighting the chemical reactivity and potential for diversification of purine derivatives (Hocek, Votruba, & Dvořáková, 2003).
Scientific Research Applications
Phosphodiesterase Isozyme Inhibition : Compounds like 9-(2,6-difluorobenzyl)-9H-purines bearing chlorine, similar to 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine, have shown promising inhibitory effects on phosphodiesterase isozymes. This could have potential applications in drug discovery and pharmacological research (S. Kozai & T. Maruyama, 1999).
Cytokinin Oxidase/Dehydrogenase Degradation : Studies have observed that 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine and similar derivatives undergo degradation by cytokinin oxidase/dehydrogenase (Lucie Szüčová et al., 2009).
Antiviral Activity : Compounds like 9-benzyl-2-chloro-9H-purines have demonstrated promising in vitro activity against rhinoviruses. This indicates potential for developing new antiviral agents (J. Kelley et al., 1988).
Formation of New Purine Derivatives : The selective magnesiation of chloro-iodopurines leads to the formation of new purine derivatives, like 6-alkyl-2-magnesiated purines, by reacting with aldehydes (Tomáš Tobrman & D. Dvořák, 2006).
Cytotoxic Properties of Platinum Complexes : Cis-[Pd(L(n))(2)Cl(2)] complexes involving 6-benzylamino-9-isopropylpurine derivatives show cytotoxic properties, while their trans counterparts show less cytotoxicity. This is significant for the development of potential chemotherapeutic agents (Z. Trávníček, Lucie Szűčová, & I. Popa, 2007).
Synthesis of Carba-analogues of Myoseverin : The synthesis of carba-analogues of myoseverin using 2,6-dichloro-9-isopropylpurine demonstrates cytostatic activity in specific compounds, contributing to the understanding of potential cancer therapies (Michal Hocek et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(2-chloro-9-propan-2-ylpurin-6-yl)amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-9(2)21-8-18-12-13(19-15(16)20-14(12)21)17-7-10-5-3-4-6-11(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRMKKNRPRGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445208 | |
Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine | |
CAS RN |
500568-72-9 | |
Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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